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Compound of Interest

Compound Name:
3',5'-Di-O-benzyl Entecavir-

13C2,15N

Cat. No.: B1152388 Get Quote

Executive Summary & Clinical Context
Entecavir (ETV) is a potent guanosine nucleoside analogue widely prescribed for the treatment

of chronic Hepatitis B virus (HBV) infection. Due to its low therapeutic dosage (0.5 mg or 1.0

mg daily) and rapid distribution, plasma concentrations are often in the low nanogram to

picogram per milliliter range.

The Analytical Challenge: Entecavir is highly polar (logP ~ -1.2), making it difficult to retain on

standard C18 columns without ion-suppressing ion-pairing agents. Furthermore, extracting it

from plasma with high recovery while minimizing matrix effects requires a rigorous cleanup

strategy.

The Solution: This protocol details a robust Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard (Entecavir-

d2 or Entecavir-

). We utilize Solid Phase Extraction (SPE) to ensure high recovery and minimize phospholipid
interference, ensuring compliance with FDA and EMA bioanalytical guidelines.
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Choice: Entecavir-d2 (Deuterated) or Entecavir-

. Rationale: Structural analogues (e.g., other nucleosides) often fail to track the specific
extraction efficiency and ionization suppression of ETV in patient plasma. A stable isotope-
labeled IS is mandatory for this application to correct for:

Matrix Effects: Co-eluting phospholipids can suppress ionization. The IS co-elutes and

experiences the same suppression, normalizing the response.

SPE Variability: Compensates for well-to-well variation in extraction recovery.

Chromatographic Separation (The Polarity Problem)
Challenge: ETV elutes near the void volume on traditional C18 columns, leading to high ion

suppression from salts and unretained plasma components. Strategy: We employ a High-

Strength Silica (HSS) T3 or a Phenyl-Hexyl column. These phases provide better retention for

polar compounds via enhanced interaction with the aqueous mobile phase, allowing ETV to

elute after the suppression zone.

Extraction: SPE vs. LLE vs. PPT
Protein Precipitation (PPT): Too "dirty" for low pg/mL sensitivity; high matrix effect.

Liquid-Liquid Extraction (LLE): ETV is too polar to partition efficiently into non-polar solvents

(e.g., hexane/ethyl acetate).

Solid Phase Extraction (SPE):Selected Method. A polymeric reversed-phase sorbent

(hydrophilic-lipophilic balance) captures ETV from the aqueous plasma while washing away

salts and proteins.
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Category Item Specification

Analyte Entecavir purity

Internal Standard Entecavir-d2 Isotopic purity

Matrix Human Plasma EDTA or Lithium Heparin

SPE Cartridges
Polymeric HLB (e.g., Oasis

HLB or Strata-X)
30 mg / 1 cc

Solvents Methanol, Acetonitrile, Water LC-MS Grade

Additives Formic Acid (FA) Optima/LC-MS Grade

Experimental Protocol
Stock & Working Solutions

Stock Solution: Dissolve ETV and ETV-IS in Methanol:Water (50:50) to 1.0 mg/mL.

Working Standard: Serially dilute ETV stock with Methanol:Water (50:50) to generate a

calibration curve range (e.g., 0.05 – 50 ng/mL).

IS Working Solution: Dilute ETV-IS to a fixed concentration (e.g., 10 ng/mL).

Sample Preparation (Solid Phase Extraction)
This workflow is designed to maximize recovery while removing phospholipids.

Step 1: Pre-treatment

Aliquot 200 µL of plasma into a clean tube.

Add 20 µL of IS Working Solution.

Add 200 µL of 0.1% Formic Acid in water (to disrupt protein binding and ionize the analyte).

Vortex for 30s.
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Step 2: SPE Loading

Condition cartridge with 1 mL Methanol.

Equilibrate cartridge with 1 mL Water.

Load the pre-treated sample (~420 µL) onto the cartridge at low vacuum.

Step 3: Wash

Wash 1: 1 mL Water (removes salts).

Wash 2: 1 mL 5% Methanol in Water (removes highly polar interferences without eluting

ETV).

Step 4: Elution

Elute with 1 mL Methanol.

Note: Pure methanol is sufficient to disrupt the hydrophobic interaction on the polymeric

sorbent.

Step 5: Reconstitution

Evaporate eluate to dryness under Nitrogen at 40°C.

Reconstitute in 100 µL of Mobile Phase A:B (90:10). Vortex and centrifuge.

LC-MS/MS Conditions
Liquid Chromatography Parameters:

Column: Phenomenex Kinetex F5 (Phenyl-Hexyl) or Waters HSS T3,

mm, 1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.

Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

0.5 5 Load

2.5 90 Elution Ramp

3.5 90 Wash

3.6 5 Re-equilibration

| 5.0 | 5 | End |

Mass Spectrometry Parameters:

Source: Electrospray Ionization (ESI), Positive Mode.

Spray Voltage: 3500 V.

Capillary Temp: 350°C.

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions: | Analyte | Precursor Ion (

) | Product Ion (

) | Collision Energy (V) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | Entecavir | 278.1 (

) | 152.1 (Guanine base) | 25 | 100 | | Entecavir-d2| 280.1 (

) | 154.1 (Guanine-d2) | 25 | 100 |
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Bioanalytical Workflow Diagram
The following diagram illustrates the critical path from plasma sample to data acquisition,

highlighting the SPE cleanup mechanism.
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(MRM 278>152)

Click to download full resolution via product page

Figure 1: Step-by-step bioanalytical workflow for Entecavir extraction and quantification.

Method Validation & Performance Criteria
To ensure this method meets regulatory standards (FDA M10), the following parameters must

be validated.

Linearity & Sensitivity
Range: 0.05 – 50 ng/mL.

LLOQ (Lower Limit of Quantification): 0.05 ng/mL (S/N > 10).

Curve Fit: Linear regression (

weighting) is recommended to improve accuracy at the low end of the curve.

Accuracy & Precision
Intra-day Precision: CV

(20% at LLOQ).

Accuracy: 85–115% of nominal concentration.
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QC Levels: Low (0.15 ng/mL), Medium (2.5 ng/mL), High (40 ng/mL).

Matrix Effect & Recovery
Calculate the Matrix Factor (MF) to ensure the IS is tracking suppression correctly.

Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of plasma

should be

.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Sensitivity Poor ionization or recovery

Check pH of mobile phase

(ETV ionizes best at acidic

pH). Ensure evaporation step

does not overheat (>45°C) the

sample.

Peak Tailing Secondary interactions

Use a column with better end-

capping (e.g., HSS T3).

Increase buffer strength

slightly (up to 5mM Ammonium

Formate).

Carryover Adsorption to injector

Use a needle wash solution

containing 50%

Methanol/Acetonitrile with

0.1% Formic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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